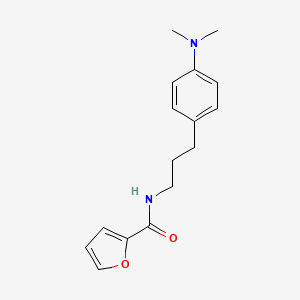
N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” is a chemical compound with the molecular formula C6H14N2O . It is also known as Formamide, N-[3-(dimethylamino)propyl]- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound known as (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide was synthesized using aldol condensation and carboxamide formation method . Another compound, (E)-3-(3-(4(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of “N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, a compound known as 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol has been analyzed using such techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” can be inferred from similar compounds. For instance, a compound known as 2-Propenal, 3-[4-(dimethylamino)phenyl]- has a molecular weight of 175.2270 .Aplicaciones Científicas De Investigación
Nonlinear Optical Material
The compound has been studied for its nonlinear optical (NLO) properties . It has been dissolved in polar solvents such as DMSO, DMF, and Ethanol for these studies . The nonlinear refractive index and nonlinear absorption coefficient of the compound were measured to be
10−11m2/W10^{-11} m^2/W10−11m2/W
and10−5m/W10^{-5} m/W10−5m/W
respectively . The results suggest that the compound is a novel NLO material for applications in photonics and optoelectronics .Optical Computing
The compound’s NLO properties make it suitable for optical computing applications . Optical computing uses light rather than electricity to perform computations, which can potentially provide faster and more efficient computing processes .
Optical Data Storage
The compound’s NLO properties also make it a potential candidate for optical data storage applications . Optical data storage devices use light to read and write data, which can offer higher storage densities compared to traditional magnetic storage devices .
Optical Limiting
The compound’s NLO properties suggest it could be used in optical limiting applications . Optical limiters are devices that limit the intensity of light to protect optical sensors from damage .
Two-Photon Microscopy
The compound’s NLO properties could make it useful in two-photon microscopy . This is a fluorescence imaging technique that allows imaging of living tissue up to about one millimeter in depth .
Optical Switching
The compound’s NLO properties suggest it could be used in optical switching applications . Optical switches are devices used to control light paths in optical communication networks .
Direcciones Futuras
The future directions for the study of “N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new compounds with potential applications in various fields .
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)14-9-7-13(8-10-14)5-3-11-17-16(19)15-6-4-12-20-15/h4,6-10,12H,3,5,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMPMVBHAQWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)
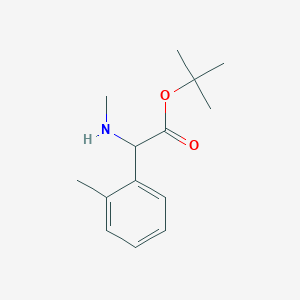
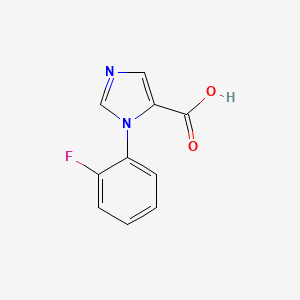
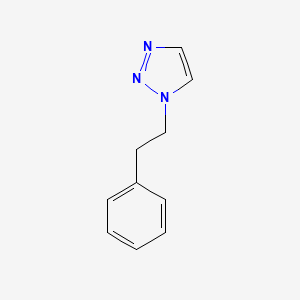

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)
![2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole](/img/structure/B2683466.png)
![ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683468.png)
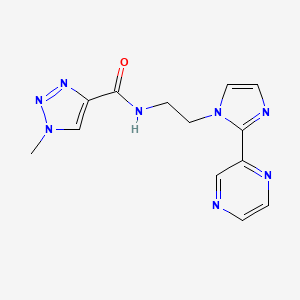
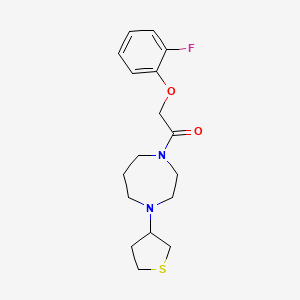
![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)

![4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2683477.png)